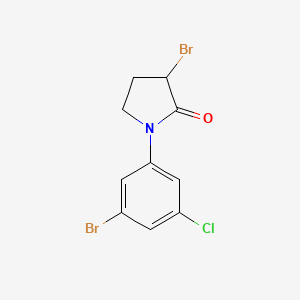

3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one

Description

3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one is a brominated pyrrolidinone derivative characterized by a five-membered lactam ring substituted with two bromine atoms (at positions 3 and 3' of the aryl group) and a chlorine atom (at position 5 of the aryl group). The presence of halogen atoms (Br, Cl) is a hallmark of bioactive molecules, as these groups often enhance binding affinity to target enzymes or receptors, improve metabolic stability, and increase lipophilicity .

Properties

IUPAC Name |

3-bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2ClNO/c11-6-3-7(13)5-8(4-6)14-2-1-9(12)10(14)15/h3-5,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUFIQTVYCREKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one typically involves the following steps:

Bromination of 3-bromo-5-chlorophenylamine: The starting material, 3-bromo-5-chlorophenylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Formation of the Pyrrolidinone Ring: The brominated intermediate is then reacted with a suitable reagent, such as succinic anhydride, under basic conditions to form the pyrrolidinone ring. This step may require the use of a base like sodium hydroxide or potassium carbonate and a solvent such as ethanol or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrrolidinones with various functional groups.

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Scientific Research Applications

3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique halogenated structure.

Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The compound’s ability to undergo nucleophilic substitution and other reactions also contributes to its biological activity by modifying the structure and function of target molecules.

Comparison with Similar Compounds

Key Differences :

- Substituents : 5-(3-Bromophenyl)pyrrolidin-2-one (CAS 1314757-72-6) lacks the 3-bromo-5-chlorophenyl group, featuring only a single bromine at the 3-position of the phenyl ring .

- Molecular Weight: The target compound (C₁₀H₈Br₂ClNO) has a higher molecular weight (~371.5 g/mol) compared to 5-(3-bromophenyl)pyrrolidin-2-one (C₁₀H₁₀BrNO, ~256.1 g/mol) due to additional Br and Cl atoms.

Pyrazole-Based Analogs: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole Derivatives

Examples : Chlorantraniliprole, cyantraniliprole, and SYP-9080 (Fig. 1 in ) are commercial insecticides containing the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold .

Structural Comparison :

- Core Heterocycle: Pyrazole (5-membered aromatic ring with two adjacent nitrogen atoms) vs. pyrrolidinone (5-membered lactam).

- Halogen Substitution : Both classes feature Br and Cl atoms, but the pyrazole derivatives often include additional functional groups (e.g., carboxamide, diacylhydrazine) for target specificity.

Activity Data :

| Compound | LC₅₀ (mg L⁻¹) | Target Pest |

|---|---|---|

| 10g (pyrazole derivative) | 27.49 | Plutella xylostella |

| Tebufenozide (commercial) | 37.77 | P. xylostella |

The pyrazole derivatives exhibit superior insecticidal activity compared to tebufenozide, suggesting that halogenated scaffolds enhance efficacy .

Quinazolinone Derivatives

Example : 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-2,3-dihydroquinazolin-4(1H)-one (compound 40 in ).

Structural Comparison :

- Core Heterocycle: Quinazolinone (6-membered fused ring with two nitrogen atoms) vs. pyrrolidinone.

Substituent Effects on Bioactivity

- Halogenation: Bromine and chlorine atoms are critical for disrupting insect nervous systems by targeting ryanodine receptors (RyRs) in Lepidoptera .

- Positional Isomerism : The 3-bromo-5-chlorophenyl group in the target compound may offer enhanced steric complementarity to RyRs compared to analogs with single halogens .

- Lactam vs. Aromatic Cores: Pyrrolidinones (saturated lactams) may exhibit different metabolic stability and bioavailability compared to aromatic pyrazoles or quinazolinones.

Biological Activity

3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone ring with bromine and chlorophenyl substitutions, which may influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular structure of 3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one can be summarized as follows:

- Molecular Formula : CHBrClN\O

- Molecular Weight : 335.57 g/mol

The presence of halogen atoms (bromine and chlorine) is significant as these substituents can enhance the compound's biological activity, particularly in antimicrobial and anticancer applications.

The mechanism of action for 3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one is primarily based on its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to its observed effects in biological assays. The halogen substituents are believed to play a crucial role in enhancing the binding affinity to these targets, potentially increasing the compound's efficacy.

Antimicrobial Properties

Research indicates that compounds similar to 3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one exhibit significant antimicrobial activity. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of bromine and chlorine atoms is thought to contribute significantly to this activity.

Anticancer Activity

In vitro studies have demonstrated that pyrrolidinone derivatives possess anticancer properties. For example, compounds structurally related to 3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one have shown promising results against cancer cell lines such as A549 (human lung adenocarcinoma) and MCF7 (breast cancer) . Notably, certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous cells, indicating their potential as therapeutic agents.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several pyrrolidine derivatives, including those with bromo and chloro substituents. The results indicated that these compounds effectively inhibited the growth of multiple bacterial strains, showcasing their potential as new antimicrobial agents. The study highlighted the importance of halogen substitutions in enhancing bioactivity .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 3-Bromo-1-(3-bromo-5-chloro) | 0.0039 | Staphylococcus aureus |

| 3-Bromo-1-(3-bromo-4-chloro) | 0.025 | Escherichia coli |

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, various pyrrolidinone derivatives were tested against A549 cells. The results indicated that some compounds exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin. These findings suggest that modifications in the pyrrolidinone structure can lead to enhanced anticancer activity .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| 3-Bromo-1-(3-bromo-5-chloro) | 15 | A549 |

| Cisplatin | 10 | A549 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.